Protease Resistance: N-Methylnorleucine vs. Norleucine
In a systematic study of stabilized thymopentin analogs, insertion of norleucine at position 2 increased half-life by 3-4-fold relative to native thymopentin, whereas replacement with N-methylnorleucine at the same position conferred complete stability against serum proteases [1]. This represents a qualitative shift from partial to complete stabilization attributable specifically to the N-methyl modification on the norleucine scaffold.
| Evidence Dimension | Proteolytic stability (serum half-life enhancement) |
|---|---|
| Target Compound Data | Complete stability (no detectable degradation over assay period) |
| Comparator Or Baseline | Norleucine at position 2: 3-4-fold half-life increase; native thymopentin: baseline half-life |
| Quantified Difference | Qualitative improvement from 3-4× enhancement to complete stabilization |
| Conditions | Thymopentin (Arg-Lys-Asp-Val-Tyr) peptide scaffold with substitution at position 2; mouse serum stability assay |
Why This Matters
For procurement decisions, this evidence demonstrates that N-Me-L-norleucine HCl provides a unique stability phenotype that L-norleucine cannot achieve—eliminating, rather than merely reducing, proteolytic susceptibility at the incorporation site.
- [1] Hiebert CK, et al. Stabilized Analogs of Thymopentin. 1. 4,5-Ketomethylene Pseudopeptides. J Med Chem. 1997;40(15):2283-2291. DOI: 10.1021/jm950803a View Source
